molecular formula C16H11ClN2O2 B11830722 5-Chloroquinolin-8-yl phenylcarbamate CAS No. 99541-05-6

5-Chloroquinolin-8-yl phenylcarbamate

Cat. No.: B11830722
CAS No.: 99541-05-6
M. Wt: 298.72 g/mol
InChI Key: KGYKIUCHGZYUHP-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-yl phenylcarbamate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinolin-8-yl phenylcarbamate typically involves the reaction of 5-chloroquinolin-8-ol with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient production on a larger scale. Additionally, industrial production would likely involve the use of automated equipment for mixing, heating, and purification to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinolin-8-yl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloroquinolin-8-yl phenylcarbamate involves the inhibition of specific enzymes, such as type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1). By inhibiting these enzymes, the compound can interfere with cellular processes such as protein synthesis and cell cycle regulation, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroquinolin-8-yl phenylcarbamate stands out due to its dual inhibition of MetAP2 and SIRT1, which is not commonly observed in similar compounds. This dual inhibition makes it a promising candidate for further research in anti-cancer therapies and other medical applications .

Properties

CAS No.

99541-05-6

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

(5-chloroquinolin-8-yl) N-phenylcarbamate

InChI

InChI=1S/C16H11ClN2O2/c17-13-8-9-14(15-12(13)7-4-10-18-15)21-16(20)19-11-5-2-1-3-6-11/h1-10H,(H,19,20)

InChI Key

KGYKIUCHGZYUHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3

Origin of Product

United States

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